molecular formula C19H26Cl3N7O6 B12367233 Tetrahydrofolic acid (trihydrochloride)

Tetrahydrofolic acid (trihydrochloride)

Cat. No.: B12367233
M. Wt: 554.8 g/mol
InChI Key: PODZJLOKQRGHJH-WMBFYOGGSA-N
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Description

Tetrahydrofolic Acid as a Foundational Coenzyme in Cellular Metabolism

Tetrahydrofolic acid (THF), the biologically active form of vitamin B9, serves as a critical coenzyme in a vast array of metabolic reactions essential for life. nih.govnih.gov Its primary function is to act as a carrier for single-carbon units at various oxidation states. wikipedia.orguthscsa.edu These one-carbon moieties—including methyl, methylene (B1212753), methenyl, formyl, and formimino groups—are fundamental building blocks in the biosynthesis of key macromolecules. wikipedia.org

As a coenzyme, THF binds to enzymes to facilitate their catalytic activity, particularly in the metabolism of amino acids and nucleic acids. drugbank.comvaia.com Its role is indispensable for the synthesis of purines (adenine and guanine) and thymidylate, a pyrimidine (B1678525), which are the essential components of DNA. nih.govwikipedia.org Furthermore, THF is involved in the interconversion of amino acids, such as the conversion of serine to glycine (B1666218) and the remethylation of homocysteine to form methionine. vaia.comnih.gov The transfer of these one-carbon groups is vital for all dividing cells and for maintaining normal cellular function and gene expression. nih.govperlego.com

Derivation and Physiological Significance of Tetrahydrofolic Acid as a Folate Cofactor

Tetrahydrofolic acid is not directly obtained from the diet but is derived from folic acid (folate), a vitamin found in sources like green leafy vegetables. uthscsa.eduyoutube.com In the body, dietary folate, which exists primarily in a polyglutamate form, is first converted to monoglutamate. youtube.com This monoglutamate form is then absorbed and undergoes a two-step reduction process to become the active coenzyme, THF. youtube.comyoutube.com

This conversion is catalyzed by the enzyme dihydrofolate reductase (DHFR). nih.govperlego.com In this process, folic acid is first reduced to dihydrofolate (DHF), and then DHF is further reduced to tetrahydrofolate. perlego.comyoutube.com Each of these reduction steps requires a molecule of NADPH as a cofactor. perlego.comyoutube.com

The physiological significance of THF is profound. By mediating one-carbon transfers, it underpins cellular proliferation, DNA synthesis and repair, and the regulation of gene expression. nih.govperlego.comnumberanalytics.com The availability of THF cofactors is crucial for processes like erythropoiesis (red blood cell formation) and fetal development. drugbank.comnih.gov The entire system of folate metabolism is designed to maintain a steady supply of THF and its derivatives for these essential biosynthetic reactions. nih.govkoreamed.org

Overview of One-Carbon Metabolism and Tetrahydrofolic Acid's Central Role

One-carbon metabolism is a complex network of interconnected biochemical pathways that involve the transfer of one-carbon units from donor molecules to acceptor molecules. uthscsa.edunih.gov This metabolic hub is essential for synthesizing a variety of critical cellular components. nih.gov Because one-carbon groups can be volatile, they require a carrier molecule to be processed effectively within the cell. uthscsa.edu

Tetrahydrofolate is the most versatile carrier of these one-carbon units. uthscsa.edu The one-carbon groups are typically sourced from the catabolism of amino acids, with serine being the major contributor. nih.gov Other sources include glycine, histidine, and tryptophan. nih.gov Once a one-carbon unit is attached to THF, it can be interconverted into different oxidation states while bound to the cofactor, creating a pool of various one-carbon donors. uthscsa.edu

THF and its derivatives, collectively known as the folate coenzyme pool, act as acceptors and donors in numerous reactions. perlego.com This network is compartmentalized within the cell, with reactions occurring in the cytoplasm, mitochondria, and nucleus. nih.gov Cytoplasmic one-carbon metabolism is required for purine (B94841) and thymidylate synthesis and for the remethylation of homocysteine to methionine, while mitochondrial metabolism is key for generating one-carbon units from amino acid catabolism. nih.gov Through this central role, THF links the metabolism of amino acids with the synthesis of nucleotides, ensuring the integrity of genetic material and the proper functioning of cellular biosynthesis. nih.gov

Data Tables

Table 1: One-Carbon Units Carried by Tetrahydrofolate Derivatives

THF DerivativeOne-Carbon Unit CarriedOxidation State of Carbon
N⁵-Methyl-THF-CH₃ (Methyl)Most Reduced
N⁵,N¹⁰-Methylene-THF-CH₂- (Methylene)Intermediate
N⁵,N¹⁰-Methenyl-THF-CH= (Methenyl)Intermediate
N¹⁰-Formyl-THF-CHO (Formyl)Most Oxidized
N⁵-Formimino-THF-CH=NH (Formimino)Intermediate

This table outlines the major one-carbon units transferred by THF derivatives, which are crucial for various biosynthetic pathways. The different oxidation states allow for versatility in metabolic reactions. wikipedia.orguthscsa.edu

Table 2: Key Enzymes in Folate Metabolism

EnzymeFunction
Dihydrofolate Reductase (DHFR)Catalyzes the two-step reduction of folic acid to dihydrofolate (DHF) and then to the active form, tetrahydrofolate (THF). nih.govtaylorandfrancis.com
Serine Hydroxymethyltransferase (SHMT)Transfers a one-carbon unit from serine to THF, producing N⁵,N¹⁰-methylene-THF and glycine. wikipedia.orgnumberanalytics.com
Methylenetetrahydrofolate Reductase (MTHFR)Catalyzes the irreversible reduction of N⁵,N¹⁰-methylene-THF to N⁵-methyl-THF. nih.govnumberanalytics.com
Thymidylate Synthase (TS)Transfers a methyl group from N⁵,N¹⁰-methylene-THF to dUMP to synthesize dTMP (a DNA precursor), converting THF to DHF in the process. nih.govnih.gov
Methionine Synthase (MS)Transfers a methyl group from N⁵-methyl-THF to homocysteine to regenerate methionine, a reaction that also requires vitamin B12. youtube.comnumberanalytics.com
Folylpolyglutamate Synthase (FPGS)Adds glutamate (B1630785) residues to folate and its derivatives, which helps to retain them within the cell. nih.govkoreamed.org
γ-Glutamyl Hydrolase (GGH)Removes glutamate residues from polyglutamylated folates, allowing for their transport out of the cell. nih.govkoreamed.org

This table details the functions of key enzymes involved in the activation and utilization of tetrahydrofolate, highlighting their specific roles in one-carbon metabolism.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H26Cl3N7O6

Molecular Weight

554.8 g/mol

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;trihydrochloride

InChI

InChI=1S/C19H23N7O6.3ClH/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28;;;/h1-4,11-12,21,23H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H4,20,22,25,26,30);3*1H/t11?,12-;;;/m0.../s1

InChI Key

PODZJLOKQRGHJH-WMBFYOGGSA-N

Isomeric SMILES

C1C(NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O.Cl.Cl.Cl

Canonical SMILES

C1C(NC2=C(N1)N=C(NC2=O)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.Cl.Cl.Cl

Origin of Product

United States

Tetrahydrofolate Biosynthesis and Interconversion Dynamics

Dihydrofolate Reductase (DHFR) in Tetrahydrofolate Generation

Dihydrofolate reductase (DHFR) is a ubiquitous and essential enzyme that plays a central role in cellular metabolism. wikipedia.orgatlasgeneticsoncology.org It catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) as a cofactor. ebi.ac.uknih.gov This reaction is the primary source of THF in cells, a vital one-carbon carrier required for the de novo synthesis of purines, thymidylate, and several amino acids, including glycine (B1666218) and methionine. nih.govpnas.orgvirginia.edu By maintaining the intracellular pool of THF, DHFR is indispensable for DNA synthesis, repair, and cellular proliferation. atlasgeneticsoncology.orgnih.gov

The core function of DHFR is the stereospecific reduction of DHF to THF. youtube.com This process occurs in the active site of the enzyme, a groove-like structure that accommodates both the DHF substrate and the NADPH cofactor. youtube.com The enzyme facilitates the transfer of a hydride ion from NADPH to DHF, which is coupled with a protonation event, ultimately yielding THF and NADP+. wikipedia.org

The chemical transformation at the heart of DHFR activity involves two critical events: a hydride transfer and a protonation. DHFR catalyzes the transfer of a hydride (H-) from the C4 position of the nicotinamide ring of NADPH to the C6 position of the pterin (B48896) ring of DHF. wikipedia.orgpnas.org This is accompanied by the protonation of the N5 atom of DHF. pnas.orgnih.gov

Studies suggest that these two events occur in a stepwise manner, with protonation preceding the hydride transfer. wikipedia.orgnih.gov The source of the proton has been a subject of extensive research. While there is no single catalytic residue responsible for direct proton donation, evidence points to the involvement of a conserved acidic residue, Asp27 in E. coli DHFR, which elevates the pKa of the N5 atom of DHF, making it more susceptible to protonation. pnas.orgnih.gov It is now widely accepted that a water molecule, gaining access to the active site, mediates the protonation of the N5 atom. wikipedia.orgpnas.orgnih.gov The dynamics of the enzyme, particularly the fluctuation of active site loops, are crucial for allowing this solvent molecule to enter and facilitate the proton transfer. nih.gov

Kinetic Parameters for Dihydrofolate Reductase from Various Organisms
OrganismParameterValuepHReference
Escherichia colikcat6.4 s-17.0 pnas.org
Escherichia coliKD (Dihydrofolate)0.22 µM7.0 pnas.org
Escherichia coliKD (NADPH)1.9 µM7.0 pnas.org
Streptococcus pneumoniaekcat31.5 s-17.0 nih.gov
Streptococcus pneumoniae(kcat)H/(kcat)D2.47.0 nih.gov
Mycobacterium tuberculosispKa~7.0- nih.gov

The structure and dynamic nature of DHFR are integral to its catalytic function. nih.gov The enzyme's polypeptide backbone is characterized by a central eight-stranded beta-pleated sheet, with seven parallel strands and one antiparallel strand. wikipedia.org This core structure is flanked by four alpha-helices. wikipedia.org The active site is located in a cleft between two subdomains: the adenosine-binding subdomain and the loop subdomain. virginia.edu

A key feature of DHFR is its conformational flexibility. bmrb.io The enzyme cycles through several distinct conformational states during catalysis, primarily involving movements of loops surrounding the active site. The most notable of these is the Met20 loop (residues 9-24 in E. coli DHFR). wikipedia.orgbmrb.io This loop, along with the F-G and G-H loops, regulates access to the active site and helps to position the substrate and cofactor for efficient catalysis. bmrb.ioresearchgate.net

Three principal conformations have been identified:

Closed: In this state, the Met20 loop is closed over the active site, shielding the reactants from the solvent and stabilizing the nicotinamide ring of NADPH for hydride transfer. bmrb.ioresearchgate.net

Occluded: The Met20 loop moves into the portion of the active site where the nicotinamide ring binds, creating steric hindrance that facilitates the release of the product, THF. wikipedia.orgyoutube.combmrb.io

Open: A conformation that allows for substrate binding and product release. virginia.edu

These conformational transitions are not merely passive events but are tightly coupled to the catalytic cycle, with the identity of the bound ligand influencing the conformational state of the enzyme. bmrb.ionih.govnih.gov The dynamic interplay between these states is fundamental to the enzyme's efficiency. researchgate.net

Conformational States of DHFR and Their Roles
ConformationMet20 Loop PositionPrimary FunctionAssociated Ligand StateReference
ClosedCovers the active siteProtects reactants from solvent; facilitates hydride transferE:NADPH:DHF (Michaelis complex) bmrb.ioresearchgate.net
OccludedMoves into the nicotinamide binding sitePromotes release of THF productE:NADP+:THF (Ternary product complex) wikipedia.orgbmrb.io
OpenAway from the active siteAllows substrate/product entry and exitApoenzyme, ligand binding/release virginia.edu

Given its critical role in providing THF for essential biosynthetic pathways, the activity and expression of DHFR are tightly regulated to meet cellular demands. nih.gov This regulation occurs at multiple levels, including transcriptional, translational, and post-translational.

At the transcriptional level, the DHFR gene is considered a "housekeeping" gene, but its expression is significantly upregulated at the G1/S phase boundary of the cell cycle to support the increased demand for DNA synthesis. atlasgeneticsoncology.orgnih.gov The promoter region of the DHFR gene lacks a TATA box but contains binding sites for transcription factors such as Sp1 and E2F, which are crucial for its cell cycle-dependent regulation. nih.govrutgers.edu

A fascinating aspect of DHFR regulation is its ability to control its own synthesis at the translational level. The DHFR protein can bind to its own messenger RNA (mRNA), inhibiting its translation into new enzyme molecules. researchgate.net This autoregulatory feedback loop allows the cell to quickly modulate DHFR levels in response to the availability of its substrate, DHF, and product, THF. When THF levels are low, DHFR is primarily engaged in its catalytic function. However, when THF levels are sufficient, free DHFR can bind to its mRNA, repressing further synthesis. researchgate.net Furthermore, recent research suggests that a long non-coding RNA, DHFR2, can also regulate DHFR mRNA and protein levels, adding another layer of complexity to the control of THF homeostasis. nih.gov

Enzymatic Reduction of Dihydrofolate to Tetrahydrofolate

Serine Hydroxymethyltransferase (SHMT) and 5,10-Methylenetetrahydrofolate Formation

Serine hydroxymethyltransferase (SHMT) is a key enzyme that plays a central role in the folate-mediated one-carbon metabolic network. researchgate.netnih.gov It is a pyridoxal (B1214274) phosphate (PLP)-dependent enzyme that catalyzes the reversible conversion of L-serine and tetrahydrofolate (THF) into glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF). nih.govwikipedia.org This reaction is the principal source of one-carbon units for a multitude of biosynthetic pathways. nih.govwikipedia.org

SHMT-Catalyzed Interconversion of L-Serine to Glycine and Tetrahydrofolate Derivatives

The reaction catalyzed by SHMT is a retro-aldol cleavage of L-serine, yielding glycine and a formaldehyde (B43269) equivalent. nih.gov This formaldehyde is then transferred to THF, forming 5,10-CH2-THF. wikipedia.orgnih.gov The process is reversible, allowing for the synthesis of serine from glycine when cellular demands change. wsu.edu The hydroxymethyl group of serine is the primary contributor of one-carbon units to the folate pool. nih.govnih.gov

This interconversion is a critical node in cellular metabolism, linking amino acid metabolism with nucleotide biosynthesis. nih.gov

Structural and Mechanistic Features of Serine Hydroxymethyltransferase Isozymes

In eukaryotic cells, SHMT exists as two distinct isozymes located in different cellular compartments: the cytoplasm (cSHMT or SHMT1) and the mitochondria (mSHMT or SHMT2). nih.govnih.gov These isozymes are encoded by separate genes and exhibit differences in their structural and regulatory properties, reflecting their distinct metabolic roles. nih.govnih.gov

The cytosolic isoform, cSHMT (or SHMT1), is primarily involved in providing one-carbon units for cytoplasmic biosynthetic pathways, including the de novo synthesis of purines and thymidylate. nih.gov Structurally, human cSHMT is a homotetramer, which can be described as a "dimer of dimers". nih.gov Each monomer possesses a fold characteristic of PLP-dependent enzymes. nih.gov The active site is formed by residues from both subunits of a "tight" dimer, highlighting the importance of the quaternary structure for its catalytic activity. nih.gov Studies have shown that cSHMT in solution exists as a stable tetramer, irrespective of the presence of its cofactor, PLP. nih.gov While not essential for viability in mice, the absence of cSHMT leads to alterations in the partitioning of methylenetetrahydrofolate between thymidylate synthesis and homocysteine remethylation. nih.gov

The mitochondrial isoform, mSHMT (or SHMT2), plays a crucial role in mitochondrial one-carbon metabolism. nih.gov It is considered the primary pathway for the conversion of serine to glycine. nih.gov The one-carbon units generated in the form of formate (B1220265) can then be exported to the cytoplasm to support biosynthetic reactions. nih.gov Human SHMT1 and SHMT2 share approximately 66% amino acid sequence identity. nih.gov Unlike its cytosolic counterpart, the oligomeric state of mSHMT is influenced by the binding of PLP. nih.govresearchgate.net In the absence of PLP, mSHMT exists as a dimer, but upon PLP binding, it transitions to a tetrameric state. nih.govresearchgate.net This transition involves a significant conformational change, suggesting a potential regulatory mechanism based on PLP availability. nih.gov

FeatureCytosolic SHMT (cSHMT/SHMT1)Mitochondrial SHMT (mSHMT/SHMT2)
Location Cytoplasm, NucleusMitochondria
Primary Function Thymidylate and purine (B94841) synthesisSerine to glycine conversion, formate production
Oligomeric State Stable tetramerDimer-to-tetramer transition upon PLP binding
Gene Shmt1Shmt2

Pyridoxal Phosphate (PLP) Cofactor Role in SHMT Mechanism

Pyridoxal phosphate (PLP), the active form of vitamin B6, is an essential cofactor for SHMT activity. wikipedia.org The mechanism of the SHMT-catalyzed reaction begins with the formation of an internal aldimine between PLP and a lysine (B10760008) residue in the enzyme's active site. ebi.ac.uk The substrate, L-serine, then displaces the lysine to form an external aldimine. wikipedia.org PLP acts as an electron sink, facilitating the cleavage of the Cα-Cβ bond of serine, which releases the hydroxymethyl group as formaldehyde. ebi.ac.uk This formaldehyde is subsequently captured by THF. ebi.ac.uk The binding of PLP is not only crucial for catalysis but also for the structural integrity and oligomerization of SHMT, particularly the mitochondrial isoform. nih.govresearchgate.net

Diversification of One-Carbon Units on Tetrahydrofolate

The 5,10-methylenetetrahydrofolate (5,10-CH2-THF) generated by SHMT serves as a central hub for the interconversion of one-carbon units into different oxidation states. nih.gov These varied one-carbon units are then utilized in specific biosynthetic reactions.

The key interconversions include:

Oxidation to 5,10-methenyltetrahydrofolate (5,10-CH+-THF): 5,10-CH2-THF can be oxidized by methylenetetrahydrofolate dehydrogenase to form 5,10-CH+-THF. researchgate.net This is a key precursor for purine biosynthesis.

Further oxidation to 10-formyltetrahydrofolate (10-CHO-THF): 5,10-CH+-THF can be hydrolyzed to 10-CHO-THF, another one-carbon donor for purine synthesis. researchgate.net

Reduction to 5-methyltetrahydrofolate (5-CH3-THF): 5,10-CH2-THF can be irreversibly reduced by methylenetetrahydrofolate reductase (MTHFR) to 5-methyltetrahydrofolate. nih.govyoutube.com This is the primary form of folate in circulation and is used for the remethylation of homocysteine to methionine. nih.gov

These interconversions allow the cell to channel the one-carbon units derived from serine into the specific metabolic pathways where they are needed.

One-Carbon UnitPrecursorEnzymePrimary Use
5,10-MethylenetetrahydrofolateL-Serine + THFSerine Hydroxymethyltransferase (SHMT)Thymidylate Synthesis, Precursor for other one-carbon units
5,10-Methenyltetrahydrofolate5,10-MethylenetetrahydrofolateMethylenetetrahydrofolate DehydrogenasePurine Synthesis
10-Formyltetrahydrofolate5,10-MethenyltetrahydrofolateMethenyltetrahydrofolate CyclohydrolasePurine Synthesis
5-Methyltetrahydrofolate5,10-MethylenetetrahydrofolateMethylenetetrahydrofolate Reductase (MTHFR)Homocysteine Remethylation

Enzymatic Pathways for Interconversion of Tetrahydrofolate Forms

The interconversion of tetrahydrofolate derivatives is a highly regulated process involving several key enzymes that catalyze the transfer and modification of one-carbon units at different oxidation states.

5,10-Methenyltetrahydrofolate is a key intermediate in one-carbon metabolism. wikipedia.org Its synthesis can occur through multiple enzymatic reactions.

One primary pathway involves the ATP-dependent cyclization of 5-formyltetrahydrofolate (folinic acid), a storage form of folate. nih.govresearchgate.net This irreversible reaction is catalyzed by 5,10-methenyltetrahydrofolate synthetase (MTHFS) . nih.govnih.govuniprot.org The proposed mechanism involves the phosphorylation of the formyl group to create an enol phosphate intermediate, followed by a nucleophilic attack by the N10 atom to form a tetrahedral intermediate, which then cyclizes with the release of phosphate. nih.govnih.gov This enzyme plays a significant role in mobilizing stored folates into the active one-carbon pool. nih.gov

Alternatively, 5,10-methenyltetrahydrofolate can be generated from the oxidation of 5,10-methylenetetrahydrofolate. This reaction is catalyzed by methylenetetrahydrofolate dehydrogenase (MTHFD) , which can be dependent on either NAD⁺ or NADP⁺. wikipedia.org This step is a crucial link between the more reduced one-carbon units used in thymidylate synthesis and the more oxidized forms required for purine synthesis.

EnzymeSubstrate(s)ProductCofactor(s)Key Features
5,10-Methenyltetrahydrofolate Synthetase (MTHFS)5-Formyltetrahydrofolate, ATP5,10-Methenyltetrahydrofolate, ADP, PiMg²⁺Irreversible reaction, important for mobilizing stored folate. nih.govnih.gov
Methylenetetrahydrofolate Dehydrogenase (MTHFD)5,10-Methylenetetrahydrofolate5,10-MethenyltetrahydrofolateNAD⁺ or NADP⁺Connects different oxidation states of one-carbon units. wikipedia.org

10-Formyltetrahydrofolate is the direct donor of formyl groups for the synthesis of purines. wikipedia.org There are two primary pathways for its generation. nih.gov

The first pathway involves the hydrolysis of 5,10-methenyltetrahydrofolate, a reaction catalyzed by methenyltetrahydrofolate cyclohydrolase (MTHFC) . wikipedia.orgnih.gov This reaction is reversible and is often catalyzed by a bifunctional or trifunctional enzyme that also possesses dehydrogenase activity. nih.gov

The second pathway utilizes formate, which is ligated to tetrahydrofolate in an ATP-dependent reaction catalyzed by formate-tetrahydrofolate ligase (FTL) , also known as 10-formyltetrahydrofolate synthetase. nih.govnih.govebi.ac.uk This reaction proceeds through a formylphosphate intermediate. nih.gov In eukaryotes, this activity is often part of a multifunctional enzyme. ebi.ac.uk

EnzymeSubstrate(s)ProductCofactor(s)Key Features
Methenyltetrahydrofolate Cyclohydrolase (MTHFC)5,10-Methenyltetrahydrofolate, H₂O10-Formyltetrahydrofolate-Reversible reaction, often part of a multifunctional enzyme. wikipedia.orgnih.gov
Formate-Tetrahydrofolate Ligase (FTL)Tetrahydrofolate, Formate, ATP10-Formyltetrahydrofolate, ADP, Pi-ATP-dependent ligation of formate. nih.govnih.govebi.ac.uk

5-Methyltetrahydrofolate is the primary circulatory form of folate in the body and is crucial for the remethylation of homocysteine to methionine. nih.govmedlineplus.govperlego.com Its biosynthesis is a critical regulatory point in folate metabolism.

The synthesis of 5-methyltetrahydrofolate is catalyzed by the flavin-dependent enzyme methylenetetrahydrofolate reductase (MTHFR) , which catalyzes the irreversible reduction of 5,10-methylenetetrahydrofolate. nih.govwikipedia.orgyoutube.com This reaction is a key step in the methyl cycle. wikipedia.org

The regulation of MTHFR is complex. Its activity is allosterically inhibited by S-adenosylmethionine (SAM), the product of methionine metabolism. youtube.com When SAM levels are high, indicating a sufficient supply of methyl groups, MTHFR is inhibited, thus directing the flow of one-carbon units towards purine and thymidylate synthesis rather than methionine synthesis. youtube.com Genetic polymorphisms in the MTHFR gene, such as the C677T variant, can lead to a thermolabile enzyme with reduced activity, which can impact homocysteine levels and folate distribution. nih.govmedlineplus.govsaffronsageliving.com

EnzymeSubstrateProductCofactor(s)Regulation
Methylenetetrahydrofolate Reductase (MTHFR)5,10-Methylenetetrahydrofolate5-MethyltetrahydrofolateFAD, NADPHAllosterically inhibited by S-adenosylmethionine (SAM). nih.govwikipedia.orgyoutube.com

Role of Bifunctional Enzymes in One-Carbon Unit Interconversion

In many organisms, including humans, several enzymes involved in tetrahydrofolate interconversion are physically linked as bifunctional or trifunctional proteins. nih.govfrontiersin.org This arrangement offers several metabolic advantages, including substrate channeling, protection of labile intermediates, and coordinated regulation of enzymatic activities.

In the cytoplasm of human cells, a trifunctional enzyme known as C1-tetrahydrofolate synthase (C1-THF synthase) , encoded by the MTHFD1 gene, combines the activities of methylenetetrahydrofolate dehydrogenase, methenyltetrahydrofolate cyclohydrolase, and formate-tetrahydrofolate ligase. nih.govreactome.org This enzyme can therefore catalyze the sequential conversion of 5,10-methylenetetrahydrofolate to 10-formyltetrahydrofolate, or the synthesis of 10-formyltetrahydrofolate from formate. nih.gov

Mitochondria also possess their own set of folate-metabolizing enzymes. MTHFD2 is a bifunctional enzyme with dehydrogenase and cyclohydrolase activities that is highly expressed in embryonic and cancerous tissues. frontiersin.orgreactome.orgaacrjournals.org It plays a crucial role in mitochondrial one-carbon metabolism, which is a major source of one-carbon units for the cytoplasm in the form of formate. reactome.orgaacrjournals.org The mitochondrial pathway also includes a monofunctional 10-formyltetrahydrofolate synthetase, encoded by the MTHFD1L gene. reactome.org The compartmentalization of these pathways allows for differential regulation and flux of one-carbon units depending on the cell's metabolic state. aacrjournals.org

EnzymeFunctional DomainsCellular LocationKey Role
C1-THF Synthase (MTHFD1)Dehydrogenase, Cyclohydrolase, SynthetaseCytosolInterconversion of one-carbon units for purine and thymidylate synthesis. nih.govreactome.org
MTHFD2Dehydrogenase, CyclohydrolaseMitochondriaMitochondrial one-carbon metabolism, prominent in proliferating cells. frontiersin.orgreactome.orgaacrjournals.org
MTHFD1LSynthetaseMitochondriaReversible ligation of formate to tetrahydrofolate in mitochondria. reactome.org

Coenzymatic Functionality of Tetrahydrofolate in Anabolic Pathways

Integration of Tetrahydrofolate into One-Carbon Metabolic Networks

Tetrahydrofolate (THF) and its derivatives are the central molecules in one-carbon metabolism, a series of biochemical reactions that involve the transfer of one-carbon groups. lumenlearning.com These pathways are crucial for the de novo synthesis of purines and thymidylate, the interconversion of amino acids like serine and glycine (B1666218), and the regeneration of methionine. nih.govresearchgate.net THF accepts one-carbon units from various sources, most notably serine, but also glycine, histidine, and formate (B1220265), creating a pool of activated one-carbon units ready for biosynthetic reactions. nyu.edunih.gov

Tetrahydrofolate is an exceptionally versatile carrier of one-carbon units, a capability derived from its complex chemical structure featuring a pteridine (B1203161) ring, a p-aminobenzoic acid (PABA) moiety, and a glutamate (B1630785) tail. youtube.com The one-carbon units are covalently attached to the nitrogen atoms at the N5 or N10 positions, or they can form a bridge between both. nih.govnyu.edu This structural feature allows THF to carry a variety of one-carbon groups that differ in their oxidation state, making it a more multifaceted carrier than other one-carbon donors like S-adenosylmethionine (SAM) or biotin. youtube.com The major source of these one-carbon units is the amino acid serine, which donates its hydroxymethyl group to THF. nyu.edu

The one-carbon units carried by tetrahydrofolate can exist in three distinct oxidation states, which allows THF to participate in a broad range of biosynthetic reactions. nyu.edunih.gov These units can be interconverted while attached to the THF molecule, with the exception that the reduction to a methyl group is irreversible. nyu.edu

Most Reduced State (Methanol Level): The one-carbon unit is a methyl group (-CH3), carried as N5-methyl-THF. This is the most stable form. nih.govnyu.edu

Intermediate State (Formaldehyde Level): The one-carbon unit is a methylene (B1212753) group (-CH2-), carried as N5,N10-methylene-THF. nih.gov

Most Oxidized State (Formic Acid Level): The one-carbon unit can be a methenyl (-CH=) or a formyl (-CHO) group, carried as N5,N10-methenyl-THF and N10-formyl-THF, respectively. nih.govmdpi.com

The following table summarizes the different THF derivatives and the oxidation states of the one-carbon units they carry.

THF DerivativeOne-Carbon GroupOxidation State
N5-Methyl-THFMethyl (-CH3)Most Reduced
N5,N10-Methylene-THFMethylene (-CH2-)Intermediate
N5,N10-Methenyl-THFMethenyl (-CH=)Most Oxidized
N10-Formyl-THFFormyl (-CHO)Most Oxidized

This table illustrates the various forms of one-carbon units attached to Tetrahydrofolate (THF) and their corresponding oxidation levels.

Folate-mediated one-carbon metabolism is not uniformly distributed throughout the cell but is compartmentalized, primarily occurring in the mitochondria and the cytoplasm. annualreviews.orgresearchgate.net This separation allows for differential regulation and channeling of one-carbon units based on the specific metabolic needs of the cell. These two compartments are not isolated; they are interconnected, with intermediates such as serine, glycine, and formate shuttling between them. annualreviews.org

Mitochondrial One-Carbon Metabolism: The mitochondria are a primary site for the generation of one-carbon units. annualreviews.org Key processes include the conversion of serine to glycine and the catabolism of choline and sarcosine. annualreviews.org The one-carbon units generated here can be used for mitochondrial protein synthesis or exported to the cytoplasm, often in the form of formate, to support cytosolic reactions. researchgate.net

Cytosolic One-Carbon Metabolism: The cytoplasm utilizes one-carbon units for several critical anabolic pathways. These include the de novo synthesis of purines, the synthesis of thymidylate (a necessary component of DNA), and the remethylation of homocysteine to form methionine. researchgate.net

Recent evidence also suggests that some folate-dependent reactions, such as thymidylate synthesis, may occur within the nucleus, highlighting a further layer of metabolic compartmentalization.

Tetrahydrofolate in Nucleic Acid Biosynthesis

The synthesis of nucleic acids, DNA and RNA, is fundamentally dependent on a steady supply of purine (B94841) and pyrimidine (B1678525) nucleotides. Tetrahydrofolate plays an indispensable coenzymatic role in the de novo synthesis of these building blocks. nih.gov Specifically, THF derivatives donate the one-carbon units required for the formation of the purine ring and for the methylation of deoxyuridine monophosphate (dUMP) to form deoxythymidine monophosphate (dTMP), a pyrimidine unique to DNA. researchgate.net

The de novo synthesis of purine nucleotides is a complex, multi-step pathway that constructs the characteristic two-ring purine structure from various small molecules. Tetrahydrofolate is crucial for this process, as it is responsible for donating two of the carbon atoms that form the purine ring. mdpi.com

Two specific steps in the de novo purine synthesis pathway rely on a THF derivative as the one-carbon donor. nih.gov The derivative N10-formyl-tetrahydrofolate provides formyl groups that become the carbon atoms at positions 2 (C2) and 8 (C8) of the purine ring. quizlet.comnih.gov

The incorporation of these atoms occurs via two different enzymes:

Glycinamide (B1583983) ribonucleotide (GAR) transformylase: This enzyme catalyzes the transfer of a formyl group from N10-formyl-THF to incorporate the C8 atom into the developing purine ring. nih.govresearchgate.net

5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) transformylase: In a later step of the pathway, this enzyme utilizes another molecule of N10-formyl-THF to add the C2 atom, completing the purine ring structure. nih.govresearchgate.net

These reactions highlight the direct and essential contribution of tetrahydrofolate to the fundamental structure of purine nucleotides. nih.gov

Purine Nucleotide De Novo Synthesis

Specificity of N¹⁰-Formyltetrahydrofolate and N⁵,N¹⁰-Methenyltetrahydrofolate in Purine Ring Assembly

The assembly of the purine ring is a multi-step process that utilizes two specific tetrahydrofolate derivatives to introduce carbon atoms at positions 2 and 8 of the purine structure.

N¹⁰-Formyltetrahydrofolate (N¹⁰-CHO-THF) is the donor of the formyl group for two critical steps in the purine biosynthesis pathway. umaryland.eduymdb.ca Glycinamide ribonucleotide (GAR) transformylase utilizes N¹⁰-formyl-THF to add a formyl group to the amino group of GAR, forming formylglycinamide ribonucleotide (FGAR). nih.gov Later in the pathway, aminoimidazole carboxamide ribonucleotide (AICAR) transformylase uses N¹⁰-formyl-THF to introduce the second formyl group, leading to the formation of formamidoimidazole carboxamide ribonucleotide (FAICAR). nih.gov

N⁵,N¹⁰-Methenyltetrahydrofolate (N⁵,N¹⁰-CH=THF) serves as a precursor to N¹⁰-formyl-THF. researchgate.net The enzyme N⁵,N¹⁰-methylenetetrahydrofolate dehydrogenase catalyzes the oxidation of N⁵,N¹⁰-methylenetetrahydrofolate to N⁵,N¹⁰-methenyl-THF. researchgate.net Subsequently, N⁵,N¹⁰-methenyltetrahydrofolate cyclohydrolase converts N⁵,N¹⁰-methenyl-THF to N¹⁰-formyl-THF, making the one-carbon unit available for the transformylase reactions in purine synthesis. researchgate.net

Tetrahydrofolate DerivativeEnzymeStep in Purine Biosynthesis
N¹⁰-FormyltetrahydrofolateGAR TransformylaseFormylation of Glycinamide Ribonucleotide (GAR)
N¹⁰-FormyltetrahydrofolateAICAR TransformylaseFormylation of Aminoimidazole Carboxamide Ribonucleotide (AICAR)
N⁵,N¹⁰-MethenyltetrahydrofolateN⁵,N¹⁰-Methenyltetrahydrofolate CyclohydrolasePrecursor to N¹⁰-Formyltetrahydrofolate
Role of Tetrahydrofolate in Inosine (B1671953) Monophosphate (IMP) Formation

The culmination of the de novo purine biosynthesis pathway is the formation of inosine monophosphate (IMP), the parent purine nucleotide from which adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP) are subsequently derived. nih.gov The involvement of tetrahydrofolate is indispensable for the closure of the purine ring to form IMP. nih.gov Specifically, the two formylation steps catalyzed by GAR transformylase and AICAR transformylase, which are dependent on N¹⁰-formyltetrahydrofolate, are integral to the synthesis of the IMP molecule. nih.gov Deprivation of serine and glycine, which are sources for the one-carbon units carried by THF, can impact nucleotide biosynthesis and has been shown to promote the formation of intracellular structures involving IMP dehydrogenase, a key enzyme in the synthesis of GMP and GTP. nih.gov

Pyrimidine (Thymidylate) Biosynthesis

Tetrahydrofolate and its derivatives are also central to the de novo synthesis of the pyrimidine nucleotide, deoxythymidine monophosphate (dTMP). nih.gov This pathway is particularly critical for DNA synthesis, as dTMP is a unique component of DNA. proteopedia.org

Essentiality of 5,10-Methylenetetrahydrofolate in Deoxythymidine Monophosphate (dTMP) Synthesis

The synthesis of dTMP involves the methylation of deoxyuridine monophosphate (dUMP). The one-carbon donor for this crucial methylation reaction is 5,10-methylenetetrahydrofolate (5,10-CH₂-THF) . wikipedia.orgwikipedia.org This reaction is the sole de novo pathway for dTMP production. wikipedia.org The enzyme serine hydroxymethyltransferase is a major producer of 5,10-CH₂-THF, by transferring a carbon unit from serine to tetrahydrofolate. wikipedia.orgpnas.org

Thymidylate Synthase (TS) Catalysis with Tetrahydrofolate Derivatives

The enzyme that catalyzes the conversion of dUMP to dTMP is thymidylate synthase (TS) . nih.gov This enzyme facilitates the transfer of a methyl group from 5,10-methylenetetrahydrofolate to dUMP. proteopedia.org During this reaction, 5,10-methylenetetrahydrofolate is not only the one-carbon donor but also acts as a reductant, becoming oxidized to dihydrofolate (DHF). wikipedia.orgresearchgate.net The catalytic mechanism involves the formation of a ternary complex between the enzyme, dUMP, and 5,10-methylenetetrahydrofolate. researchgate.net

Comparative Enzymatic Mechanisms of Classic (ThyA) and Flavin-Dependent (ThyX) Thymidylate Synthases

Two distinct and unrelated families of thymidylate synthases have been identified: ThyA and ThyX. nih.govnih.gov

ThyA , the classic thymidylate synthase found in humans and many bacteria, utilizes 5,10-methylenetetrahydrofolate as both the carbon and electron source, resulting in the production of dihydrofolate (DHF). researchgate.net DHF must then be reduced back to THF by dihydrofolate reductase (DHFR) to participate in further one-carbon transfer reactions. pnas.org

ThyX is a flavin-dependent thymidylate synthase found in many microbial genomes but absent in humans. nih.govresearchgate.net A key difference in its mechanism is the use of a flavin adenine (B156593) dinucleotide (FAD) cofactor and NADPH for the reduction of the methylene group. nih.govresearchgate.net Consequently, ThyX produces tetrahydrofolate (THF) directly as a product, bypassing the need for DHFR to regenerate THF from DHF. researchgate.netresearchgate.net

FeatureThyA (Classic)ThyX (Flavin-Dependent)
Distribution Eukaryotes, Bacteria, ArchaeaBacteria, Archaea
Cofactor for Reduction TetrahydrofolateFAD/NADPH
Folate Product Dihydrofolate (DHF)Tetrahydrofolate (THF)
DHFR Requirement YesNo
Structure HomodimerHomotetramer

Tetrahydrofolate in Amino Acid Metabolism and Interconversion

Tetrahydrofolate is a vital coenzyme in the metabolism and interconversion of several amino acids, primarily by facilitating the transfer of one-carbon units. drugbank.comnyu.edu

The most prominent role of THF in amino acid metabolism is in the interconversion of serine and glycine, catalyzed by the enzyme serine hydroxymethyltransferase (SHMT). lumenlearning.comyoutube.com In this reversible reaction, serine donates a one-carbon unit to THF to form glycine and 5,10-methylenetetrahydrofolate. youtube.com This reaction is a major source of one-carbon units for the folate pool. nih.gov

Tetrahydrofolate is also involved in the catabolism of histidine. nyu.edu During the breakdown of histidine, a formimino group is transferred to THF to form formiminotetrahydrofolate, which can then be converted to other one-carbon THF derivatives. nih.gov Additionally, THF derivatives are required for the synthesis of methionine from homocysteine, a reaction catalyzed by methionine synthase which utilizes 5-methyltetrahydrofolate. nih.govmdpi.com

Direct Involvement in Serine and Glycine Interconversion

Tetrahydrofolate is directly involved in the reversible interconversion of the amino acids serine and glycine. This reaction is catalyzed by the enzyme serine hydroxymethyltransferase (SHMT), which requires pyridoxal (B1214274) phosphate (B84403) (PLP), a form of vitamin B6, as a cofactor. nih.govebi.ac.ukwikipedia.org In this process, serine donates a one-carbon unit to THF, resulting in the formation of glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF). wikipedia.orgnih.govresearchgate.net This reaction is a major source of one-carbon units for various biosynthetic pathways. ebi.ac.ukwikipedia.org

The mechanism involves the formation of an external aldimine between serine and PLP. wikipedia.org Subsequently, a glutamate residue in the active site of SHMT facilitates the deprotonation of the serine hydroxyl group, leading to the formation of a formaldehyde (B43269) intermediate. wikipedia.org Tetrahydrofolate then attacks this intermediate, ultimately yielding glycine and 5,10-CH2-THF. wikipedia.orgresearchgate.net

Role in Methionine Biosynthesis and the Methionine Cycle

Tetrahydrofolate is a key player in the biosynthesis of methionine and the interconnected methionine cycle. This cycle is fundamental for cellular methylation reactions and the metabolism of sulfur-containing amino acids. creative-proteomics.com

The final step in the de novo synthesis of methionine involves the transfer of a methyl group to homocysteine. This reaction is catalyzed by the enzyme methionine synthase (MTR). nih.govyoutube.com The methyl donor for this reaction is 5-methyltetrahydrofolate (5-MTHF), a derivative of tetrahydrofolate. creative-proteomics.comnih.govnih.gov The reaction regenerates tetrahydrofolate, which can then re-enter the one-carbon pool. youtube.com This process is crucial for maintaining the supply of methionine, which is a precursor for the universal methyl donor, S-adenosylmethionine (SAM). creative-proteomics.com

Two distinct types of methionine synthase enzymes exist: cobalamin-dependent (MetH) and cobalamin-independent (MetE). nih.govplos.org

Cobalamin-dependent methionine synthase (MetH) is found in mammals and some bacteria. plos.org This enzyme utilizes a cobalamin (vitamin B12) cofactor as an intermediate methyl carrier. plos.orgresearchgate.net The methyl group from 5-methyltetrahydrofolate is first transferred to the cobalamin cofactor, which then donates it to homocysteine to form methionine. youtube.com

Cobalamin-independent methionine synthase (MetE) is found in plants, yeasts, and many bacteria. plos.org This enzyme catalyzes the direct transfer of the methyl group from 5-methyltetrahydrofolate to homocysteine without the involvement of a cobalamin cofactor. plos.org

Despite the lack of significant sequence similarity, both enzymes employ a zinc ion to activate homocysteine for the methyl transfer. plos.orgresearchgate.net

The tetrahydrofolate cycle and S-adenosylmethionine (SAM) metabolism are intricately linked. nih.govplos.org Methionine, produced via the tetrahydrofolate-dependent methionine synthase, is converted to SAM by the enzyme methionine adenosyltransferase (MAT). creative-proteomics.comyoutube.com SAM is the primary methyl donor for a vast array of cellular methylation reactions, including the methylation of DNA, RNA, proteins, and lipids. creative-proteomics.comnih.gov

After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. creative-proteomics.com This homocysteine can then be remethylated back to methionine, completing the methionine cycle, in a reaction that requires 5-methyltetrahydrofolate. creative-proteomics.comwikipedia.org This demonstrates the cyclical and interdependent nature of these two critical metabolic pathways. The regulation of these cycles is crucial, with SAM acting as an allosteric inhibitor of methylenetetrahydrofolate reductase (MTHFR), the enzyme that produces 5-methyltetrahydrofolate, thus providing a feedback mechanism. researchgate.net

Advanced Research Methodologies in Tetrahydrofolate Science

Enzymology and Kinetic Analysis

Ligand Binding Studies and Cofactor Interactions

The characterization of how tetrahydrofolic acid and its derivatives bind to enzymes is fundamental to understanding their function. Ligand binding assays are a suite of techniques used to quantify the interaction between a ligand, such as THF, and its target protein. giffordbioscience.com These studies provide critical data on binding affinity, specificity, and kinetics, which are essential for deciphering enzymatic mechanisms and for the development of therapeutic agents. giffordbioscience.comswordbio.com

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with binding events. osu.edu In a single ITC experiment, researchers can determine the binding affinity (Ka), dissociation constant (Kd), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS). osu.edu For instance, ITC studies on R67 dihydrofolate reductase have been instrumental in exploring the binding of various folate analogues and fragments. nih.govacs.org These studies revealed that while the p-aminobenzoylglutamate tail of folate contributes significantly to the enthalpic signal of binding, the pteridine (B1203161) ring's interaction is also crucial. nih.govacs.org

Surface Plasmon Resonance (SPR) is another label-free technique used for real-time monitoring of binding interactions. giffordbioscience.com It measures changes in the refractive index at the surface of a sensor chip where a target protein is immobilized, allowing for the determination of association (kon) and dissociation (koff) rate constants. giffordbioscience.com

Radioligand Binding Assays are considered a gold standard for their high sensitivity and robustness in measuring ligand affinity. giffordbioscience.com These assays use a radiolabeled form of a ligand to quantify its binding to a receptor. giffordbioscience.com Competitive binding assays, a common format, are used to determine the relative binding affinities (Ki) of unlabeled test compounds by measuring their ability to displace the radioligand. giffordbioscience.com

TechniqueKey Parameters MeasuredApplication Example in Folate Science
Isothermal Titration Calorimetry (ITC)Kd (dissociation constant), n (stoichiometry), ΔH (enthalpy), ΔS (entropy)Characterizing the thermodynamics of folate and NADPH binding to dihydrofolate reductase. nih.govresearchgate.net
Surface Plasmon Resonance (SPR)kon (association rate), koff (dissociation rate), KdReal-time kinetic analysis of THF derivatives binding to folate-dependent enzymes. giffordbioscience.com
Radioligand Binding AssaysKi (inhibition constant), Kd, Bmax (maximum binding capacity)Determining the affinity of antifolate drugs for their target enzymes. giffordbioscience.com
Table 1: Overview of Ligand Binding Techniques for Studying Tetrahydrofolate Interactions.

Computational and Biophysical Modeling

Computational and biophysical modeling techniques have become indispensable for gaining atomic-level insights into the function of folate-dependent enzymes. These methods complement experimental data by providing detailed models of reaction mechanisms and protein-ligand interactions that are often difficult to observe directly. frontiersin.org

Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations of Reaction Mechanisms

QM/MM simulations are a powerful hybrid approach for studying enzymatic reactions. frontiersin.orgnih.gov In this method, the chemically active site of the enzyme, where bond-breaking and bond-forming events occur, is treated with high-accuracy quantum mechanics (QM). frontiersin.org The rest of the protein and the surrounding solvent are modeled using more computationally efficient molecular mechanics (MM) force fields. frontiersin.orgnih.gov This dual approach allows for the accurate modeling of reaction pathways and transition states within the complex enzymatic environment. nih.gov QM/MM studies have been crucial in elucidating the mechanisms of enzymes like dihydrofolate reductase, clarifying the roles of specific amino acid residues and the cofactor in catalysis. rsc.org The choice of the QM method, such as the specific Density Functional Theory (DFT) functional, is critical for accurately describing the enzymatic reaction. youtube.comyoutube.com

Molecular Dynamics Simulations of Protein-Ligand Interactions

Molecular dynamics (MD) simulations provide a dynamic view of how proteins and ligands interact over time. nih.gov By solving Newton's equations of motion for every atom in the system, MD simulations can reveal the conformational changes that occur upon ligand binding, the network of interactions that stabilize the bound complex, and the role of solvent molecules. nih.govyoutube.com These simulations are essential for understanding the flexibility of the enzyme's active site and how it accommodates tetrahydrofolic acid and its various one-carbon units. youtube.com For example, MD simulations can be used to model the binding of THF to its target enzymes, providing insights into the specific hydrogen bonds and hydrophobic interactions that govern binding affinity and specificity. youtube.com

Genetic and Molecular Biology Techniques

Genetic and molecular biology techniques provide powerful tools to probe the function of specific residues and domains within folate-dependent enzymes and to trace the flow of metabolites through folate pathways in living cells.

Site-Directed Mutagenesis for Catalytic Residue and Domain Function Analysis

Site-directed mutagenesis is a cornerstone technique for investigating the role of individual amino acids in enzyme structure and function. By systematically replacing specific residues within an enzyme and analyzing the kinetic and binding properties of the resulting mutant proteins, researchers can identify critical catalytic residues, residues involved in substrate binding, and those important for domain-domain interactions. For example, site-directed mutagenesis studies on human γ-glutamyl hydrolase, an enzyme involved in folate metabolism, identified Cysteine-110 as an essential residue for its catalytic activity. theadl.com Similarly, this technique has been used to define the boundaries of functional domains in multifunctional folate-dependent enzymes, demonstrating that individual domains can fold and function independently. oup.comoup.com Studies on flavin-dependent thymidylate synthase (FDTS) have utilized site-directed mutagenesis to rule out proposed mechanisms involving specific arginine residues in the methylene (B1212753) transfer from CH2H4folate. nih.gov

EnzymeMutagenesis Study FocusKey FindingReference
Human γ-Glutamyl HydrolaseIdentification of essential catalytic residue.Cysteine-110 is essential for enzyme activity. theadl.com
Human C1-THF synthaseAnalysis of domain independence.The dehydrogenase/cyclohydrolase and synthetase domains can fold and function independently. oup.comoup.com
Flavin-dependent thymidylate synthase (FDTS)Testing a proposed reaction mechanism.Mutagenesis of a key arginine residue (Arg174) did not abolish activity, excluding its proposed role in methylene transfer. nih.gov
Table 2: Examples of Site-Directed Mutagenesis Studies in Folate-Dependent Enzymes.

Isotope Tracing and Metabolic Flux Analysis of Folate Pathways

Isotope tracing, coupled with metabolic flux analysis (MFA), is a powerful methodology for quantifying the rates of metabolic reactions and elucidating the contributions of different pathways in a living system. nih.govnih.gov This technique involves feeding cells or organisms nutrients labeled with stable isotopes, such as ¹³C. youtube.comyoutube.com The labeled atoms are incorporated into various metabolites, and their distribution can be measured using mass spectrometry or NMR. youtube.com By analyzing the labeling patterns of metabolites within the folate network, researchers can calculate the intracellular metabolic fluxes. nih.gov For instance, transient MFA (tMFA) has been used to investigate the heterogeneity of folate metabolism in breast cancer cells and to study the metabolic response to antifolate drugs like methotrexate. nih.gov These studies have shown that the effects of such drugs extend beyond the direct inhibition of purine (B94841) synthesis, impacting other central metabolic pathways. nih.gov

Cellular Localization Studies via Fractionation and Imaging

The precise location of tetrahydrofolic acid (THF) and its derivatives within the cell is critical to understanding its role in compartmentalized metabolic processes. Researchers utilize a combination of classical biochemical fractionation and advanced imaging techniques to map the subcellular distribution of these vital cofactors.

Subcellular Fractionation

Cell fractionation, a cornerstone of cell biology, involves the stepwise separation of cellular components based on their size, density, and shape. This is typically achieved through differential centrifugation of tissue or cell homogenates. Subsequent quantitative analysis of the folate content in each fraction provides a detailed picture of its distribution.

Studies in plant cells, specifically from pea leaves, have provided a quantitative breakdown of the total cellular folate pool. These investigations reveal a distinct distribution pattern among the major organelles. Mitochondria, the site of de novo folate synthesis, house the largest proportion of the cell's folate. researchgate.netrsc.org The cytosol also contains a significant pool, essential for various metabolic reactions. researchgate.net Plastids and vacuoles, in contrast, contain smaller but still significant amounts of the total folate. researchgate.net

Similarly, in mammalian systems such as rat liver, fractionation studies have demonstrated a clear compartmentalization of folate derivatives. Methyl-substituted folates are predominantly found in the soluble (cytosolic) fraction, whereas the mitochondrial fraction is rich in formyl-substituted and unsubstituted folates. researchgate.net These findings underscore the highly organized nature of folate-dependent one-carbon metabolism within the eukaryotic cell. researchgate.net

Subcellular Distribution of Total Folate Pool in Pea Leaves
Subcellular CompartmentPercentage of Total Cellular Folate (%)Reference
Mitochondria40 researchgate.net
Cytosol30 researchgate.net
Plastids20 researchgate.net
Vacuoles10 researchgate.net

Imaging Techniques

While fractionation provides quantitative data on bulk populations of organelles, imaging techniques offer spatial visualization of molecules within single cells. The development of fluorescent probes has been instrumental in this area. Although direct imaging of tetrahydrofolic acid is challenging, researchers have successfully developed fluorescently-labeled folate conjugates. These probes bind to folate receptors on the cell surface and are internalized, allowing for the tracking of folate uptake and trafficking. This approach is particularly valuable in cancer research, where folate receptor expression is often upregulated.

Advanced imaging modalities, such as near-infrared (NIR) fluorescence imaging, offer advantages like deeper tissue penetration and lower autofluorescence. nih.gov The design of novel NIR fluorescent probes, such as FolateSiR-1, has enabled rapid and high-contrast visualization of tumors that express folate receptors. nih.gov These imaging studies, while often focused on the folate receptor, provide invaluable indirect evidence of the cellular and subcellular destinations of folate compounds.

Spectroscopic Techniques

Spectroscopic methods are indispensable for probing the molecular structure, dynamics, and stability of tetrahydrofolic acid. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide detailed atomic-level information in solution.

Nuclear Magnetic Resonance (NMR) for Conformational Dynamics and Stability Studies

NMR spectroscopy is a powerful, non-invasive technique used to determine the three-dimensional structure and flexibility of molecules in solution. For tetrahydrofolic acid, NMR studies are crucial for understanding its conformational dynamics, which are intimately linked to its biological function and stability.

Conformational Dynamics

The biological activity of tetrahydrofolic acid is dictated by its specific three-dimensional shape, or conformation. NMR techniques, particularly two-dimensional (2D) experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are used to determine the spatial proximity of protons within the molecule. The intensities of the cross-peaks in these spectra are related to the distances between protons, allowing for the reconstruction of the molecule's conformation.

Furthermore, the analysis of J-coupling constants, which measure the interaction between nuclear spins through chemical bonds, provides information about dihedral angles. Together, NOE data and J-coupling constants allow for a detailed conformational analysis of the flexible tetrahydrofolate molecule in solution. These studies reveal how the pterin (B48896) ring, the p-aminobenzoyl group, and the glutamate (B1630785) tail are oriented relative to each other and how this conformation might change upon binding to enzymes.

Stability Studies

The stability of tetrahydrofolic acid and its derivatives is a critical factor in their biological efficacy and in the formulation of related compounds. NMR spectroscopy is an excellent tool for monitoring the degradation of these molecules over time and under various conditions, such as changes in pH and temperature. By acquiring a series of ¹H NMR spectra, researchers can track the disappearance of signals corresponding to the intact molecule and the appearance of new signals from degradation products. This allows for the determination of degradation kinetics and the identification of the resulting chemical species. For instance, studies on 5-methyltetrahydrofolic acid have used NMR to identify and quantify degradation products, providing mechanistic insights into its breakdown pathways. amazonaws.com

Below is a table of representative NMR data for key nuclei in the tetrahydrofolate structure, compiled from various sources.

Representative ¹H and ¹³C NMR Chemical Shift Data for Tetrahydrofolate Analogs
Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Reference
C2-154.8 - 155.0 rsc.org
C4-147.0 - 148.5 amazonaws.com
C6~3.60~55.0 amazonaws.com
C7~3.0-3.5~42.3 amazonaws.com
C9~4.8~70.0 rsc.org
C11, C15~7.1~128.0 amazonaws.com
C12, C14~6.8~115.0 amazonaws.com
Glutamate α-CH~4.5~58.3 amazonaws.com

Regulatory Mechanisms and Biochemical Interactions Involving Tetrahydrofolate

Intracellular Homeostasis and Regulation of Tetrahydrofolate Pools

The maintenance of adequate intracellular concentrations of tetrahydrofolate and its derivatives is a tightly regulated process involving transport, metabolic trapping, and compartmentalization. Cellular uptake of dietary folates is mediated by transporters such as the proton-coupled folate transporter (SLC46A1), which is particularly active at the acidic pH found in the upper small intestine. nih.gov

Once inside the cell, THF is primarily retained through polyglutamylation, a process where multiple glutamate (B1630785) residues are added to the molecule. This modification increases the size and negative charge of the folate molecule, preventing its efflux from the cell and increasing its affinity for folate-dependent enzymes. nih.govnih.gov The liver plays a central role in systemic folate homeostasis, acting as the primary storage organ and regulating the distribution of folates to other tissues via the enterohepatic cycle. nih.govnih.gov

Cellular folate metabolism is compartmentalized, with distinct but interconnected pools in the cytoplasm, mitochondria, and nucleus. nih.gov The mitochondrial folate pathway is particularly crucial, as it is a major site for the generation of one-carbon units from serine. nih.gov This compartmentalization allows for the differential regulation of folate-dependent processes based on the specific needs of each organelle. osti.gov For instance, the mitochondrial nucleotide pool is essential for the synthesis and repair of mitochondrial DNA. nih.gov The balance between these pools is dynamic and responsive to cellular demands. For example, the metabolism of 5-methyltetrahydrofolate to other intracellular folate forms is markedly dependent on the availability of vitamin B12, highlighting a key regulatory checkpoint. nih.govnih.gov

Mechanism Description Key Molecules/Structures References
Cellular Uptake Transport of monoglutamated folates from the extracellular space into the cell.Proton-coupled folate transporter (SLC46A1) nih.gov
Polyglutamylation Addition of multiple glutamate residues to folate molecules to trap them inside the cell and increase enzymatic affinity.Folylpolyglutamate synthetase (FPGS) nih.govnih.gov
Systemic Regulation The liver stores and distributes folates to the body's tissues through the enterohepatic circulation.Liver, Enterohepatic Cycle nih.govnih.gov
Compartmentalization Existence of distinct folate pools within the cytoplasm, mitochondria, and nucleus, allowing for specialized metabolic functions.Cytoplasm, Mitochondria, Nucleus nih.govnih.govosti.gov
Metabolic Interconversion Conversion between different one-carbon forms of THF, often dependent on other cofactors.Vitamin B12, Methionine Synthase nih.govnih.gov

Allosteric Regulation and Feedback Inhibition in Folate Metabolism

The flux through folate-mediated pathways is meticulously controlled by allosteric regulation and feedback inhibition of key enzymes. A primary example is the regulation of 5,10-methylenetetrahydrofolate reductase (MTHFR), the enzyme that catalyzes the irreversible conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate (5-MTHF). nih.gov This reaction commits one-carbon units towards the methionine cycle. nih.govbiorxiv.org

MTHFR is allosterically inhibited by S-adenosyl-L-methionine (SAM), the main product of the methionine cycle and the universal methyl donor in the cell. nih.govnih.gov This feedback inhibition ensures that the production of 5-MTHF is downregulated when cellular SAM levels are high. Conversely, S-adenosyl-L-homocysteine (SAH), which is formed after SAM donates its methyl group, relieves this inhibition. nih.govbiorxiv.org The SAM:SAH ratio thus serves as a critical indicator of the cell's methylation capacity, directly modulating MTHFR activity. biorxiv.org

Structural studies of human MTHFR reveal that this regulation is mediated by distinct catalytic and regulatory domains. nih.govbiorxiv.org In the inhibited state, two molecules of SAM bind to the regulatory domain, inducing a conformational change that blocks the active site. nih.govresearchgate.netbiorxiv.org When SAM levels decrease and SAH levels rise, a single SAH molecule binds, promoting an active conformation that allows substrate access and catalysis. nih.govbiorxiv.orgresearchgate.net This sophisticated mechanism allows the cell to precisely control the flow of one-carbon units between nucleotide synthesis and methylation reactions. nih.govnih.gov Another critical regulatory point is the enzyme dihydrofolate reductase (DHFR), which reduces dihydrofolate to tetrahydrofolate. nih.gov DHFR is a target for inhibition by various compounds, including the chemotherapeutic drug methotrexate, which effectively shuts down the regeneration of active THF pools. nih.govresearchgate.net

Enzyme Regulator Effect Mechanism References
5,10-Methylenetetrahydrofolate Reductase (MTHFR)S-Adenosyl-L-methionine (SAM)InhibitionAllosteric feedback inhibition; SAM binding induces a conformational change that blocks the active site. nih.govnih.govnih.govbiorxiv.org
5,10-Methylenetetrahydrofolate Reductase (MTHFR)S-Adenosyl-L-homocysteine (SAH)Activation (Dis-inhibition)Relieves SAM-mediated inhibition, promoting an active enzyme conformation. nih.govbiorxiv.orgresearchgate.netbiorxiv.org
Dihydrofolate Reductase (DHFR)MethotrexateInhibitionCompetitive inhibition, blocking the regeneration of THF from DHF. nih.govresearchgate.netmdpi.com

Interconnections with Other Metabolic Pathways and Cross-Talk Mechanisms

Folate metabolism does not operate in isolation; it is deeply intertwined with several other core metabolic pathways, forming a complex and highly regulated network. nih.gov This cross-talk is essential for coordinating major cellular activities like proliferation, biosynthesis, and epigenetic maintenance.

Folate metabolism is also intrinsically linked to nucleotide synthesis . vaia.com Different THF derivatives serve as one-carbon donors at two distinct steps in the de novo synthesis of purines (adenine and guanine). lumenlearning.comutah.edu Furthermore, 5,10-methylenetetrahydrofolate is the direct one-carbon donor for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a rate-limiting step in pyrimidine (B1678525) synthesis required for DNA replication and repair. nih.govresearchgate.netutah.edu

The major source of one-carbon units for the folate pool is the interconversion of serine and glycine (B1666218) , catalyzed by serine hydroxymethyltransferase (SHMT). nih.govlumenlearning.com This reaction transfers a hydroxymethyl group from serine to THF, producing 5,10-methylenetetrahydrofolate and glycine. researchgate.netyoutube.com This places folate metabolism at the crossroads of amino acid metabolism. The entire network is also dependent on the availability of universal energy and redox cofactors such as ATP, NAD, and NADP, connecting folate pathways to virtually all other metabolic processes within the cell. nih.gov

Non-Enzymatic Reactions Affecting Tetrahydrofolate Stability and Reactivity

Beyond enzymatic regulation, the chemical stability and reactivity of tetrahydrofolate itself are subject to non-enzymatic processes that can significantly influence its function. THF is an inherently unstable molecule, susceptible to degradation, particularly through oxidation. acs.orgcdnsciencepub.com It is especially vulnerable to degradation at low pH and elevated temperatures. nih.govacs.org

Oxidative cleavage of the C9-N10 bond is a major degradation pathway for THF, which can be initiated by atmospheric oxygen or other oxidizing agents. cdnsciencepub.comrsc.org This cleavage results in the formation of a pterin (B48896) derivative and p-aminobenzoylglutamic acid. cdnsciencepub.comrsc.org The susceptibility to oxidation means that in experimental and physiological settings, reducing agents are often required to protect THF from degradation. cdnsciencepub.com

Interestingly, a non-enzymatic reaction with formaldehyde (B43269) plays a key role in THF stability. THF can react non-enzymatically with formaldehyde to form 5,10-methylenetetrahydrofolate (CH2-THF). rsc.org Studies have shown that CH2-THF is significantly more stable and resistant to degradation than THF itself. rsc.org This has led to the identification of a novel non-enzymatic feedback mechanism: when cellular formaldehyde levels are low, the slow degradation of THF can release formaldehyde, which then reacts with the remaining THF to form the more stable CH2-THF, thereby preserving the one-carbon pool for critical reactions like thymidylate synthesis. rsc.org Additionally, the interconversion between certain folate derivatives, such as 5-formyltetrahydrofolate and 5,10-methenyltetrahydrofolate, can occur non-enzymatically due to changes in pH. nih.gov

Reaction Type Description Key Factors Products References
Oxidative Cleavage Non-enzymatic cleavage of the C9-N10 bond in the THF molecule.Oxygen, oxidizing agents (e.g., ferricyanide), low pH.p-Aminobenzoylglutamic acid, pterin derivatives. cdnsciencepub.comrsc.orgcapes.gov.br
Reaction with Formaldehyde Non-enzymatic condensation of THF with formaldehyde to form a more stable derivative.Formaldehyde concentration.5,10-Methylene-tetrahydrofolate (CH2-THF). rsc.org
pH-Dependent Interconversion Non-enzymatic conversion between different folate forms driven by changes in hydrogen ion concentration.pH.Interconversion between 5-formyl-THF and 5,10-methenyl-THF. nih.gov

Evolutionary and Comparative Biochemical Perspectives of Tetrahydrofolate Metabolism

Phylogenetic Analysis of Tetrahydrofolate-Dependent Enzymes across Organisms

The enzymes that utilize tetrahydrofolate and its derivatives are ancient and exhibit complex evolutionary histories. Phylogenetic analyses of these enzymes reveal gene duplications, fusions, and horizontal gene transfer events that have contributed to their current distribution and function in different organisms.

A prominent example is the relationship between dihydrofolate reductase (DHFR) and thymidylate synthase (TS), two key enzymes in the folate pathway. DHFR catalyzes the reduction of dihydrofolate (DHF) to THF, while TS is responsible for the synthesis of deoxythymidine monophosphate (dTMP) from deoxyuridine monophosphate (dUMP), a critical step in DNA synthesis. nih.govyoutube.com In protozoa and plants, DHFR and TS exist as a bifunctional enzyme, encoded by a single gene, with the DHFR domain at the N-terminus and the TS domain at the C-terminus. nih.govuniprot.org This fusion is thought to enhance catalytic efficiency through substrate channeling. In contrast, in bacteria and most other eukaryotes, DHFR and TS are separate, monofunctional proteins. thescipub.com Phylogenetic studies of DHFR-TS sequences in various plant species, such as Arabidopsis thaliana, have revealed multiple isoforms that fall into distinct clades, suggesting a history of gene duplication events. nih.gov For instance, the Arabidopsis genome contains three DHFR-TS genes, with DHFR-TS1 and DHFR-TS2 located in regions that have undergone chromosome duplication. nih.gov

Other core enzymes in THF metabolism also show interesting phylogenetic patterns. Serine hydroxymethyltransferase (SHMT), which reversibly converts serine and THF to glycine (B1666218) and 5,10-methylenetetrahydrofolate, and methylenetetrahydrofolate reductase (MTHFR), which catalyzes the irreversible conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate, are found throughout eukaryotes, bacteria, and archaea. youtube.comnih.gov Phylogenetic analysis of 10-formyltetrahydrofolate dehydrogenase (FDH), an enzyme involved in the oxidation of formyl-THF, suggests that the vertebrate mitochondrial form (ALDH1L2) arose from a duplication of the cytosolic gene (ALDH1L1) before the emergence of bony fish over 500 million years ago. nih.gov

Table 1: Distribution and Characteristics of Key Tetrahydrofolate-Dependent Enzymes

EnzymeFunctionPhylogenetic Distribution & Characteristics
Dihydrofolate Reductase (DHFR)Reduces DHF to THF. nih.govUbiquitous. In protozoa and plants, it is often fused with Thymidylate Synthase (TS). nih.govuniprot.org In bacteria and other eukaryotes, it is typically a monofunctional protein. thescipub.com
Thymidylate Synthase (TS)Synthesizes dTMP from dUMP. nih.govExists in two main non-homologous forms: ThyA and ThyX, which show a nearly mutually exclusive distribution across organisms. nih.govresearchgate.net Often fused with DHFR in plants and protozoa. nih.gov
Serine Hydroxymethyltransferase (SHMT)Interconverts serine and THF to glycine and 5,10-methylene-THF. youtube.comWidespread across all domains of life, playing a central role in linking amino acid and folate metabolism.
Methylenetetrahydrofolate Reductase (MTHFR)Reduces 5,10-methylene-THF to 5-methyl-THF. nih.govFound in most eukaryotes and many bacteria. The reaction is a key regulatory point in folate metabolism.
10-Formyltetrahydrofolate Dehydrogenase (FDH)Oxidizes 10-formyl-THF to THF and CO2. nih.govPresent in both cytosolic (ALDH1L1) and mitochondrial (ALDH1L2) forms in vertebrates, likely arising from a gene duplication event. nih.gov

Evolutionary Divergence and Convergence of Folate Pathways

The evolutionary history of folate metabolism is marked by both divergence, where homologous enzymes or pathways have evolved different properties, and convergence, where unrelated enzymes have evolved to perform similar functions.

Divergent Evolution: A clear example of divergent evolution is seen in the DHFR enzymes of Escherichia coli and humans. Although they share a similar three-dimensional structure and catalytic mechanism, their primary amino acid sequences are highly divergent. nih.gov This divergence has resulted in different kinetic properties and rate-limiting steps in their respective catalytic cycles. Such differences in the dynamic mechanisms of these enzymes are thought to be significant enough that human DHFR cannot efficiently function within the cellular environment of an E. coli cell. nih.gov The folate pathway itself shows divergence between hosts and pathogens. For instance, mammals obtain folates from their diet, whereas many bacteria and parasites like Plasmodium synthesize them de novo. nih.govwikipedia.org This fundamental difference in the acquisition of folates is a cornerstone of antimicrobial and antiparasitic drug development. studysmarter.co.uknih.gov

Convergent Evolution: Convergent evolution is strikingly illustrated by the existence of two distinct and non-homologous families of thymidylate synthases, ThyA and ThyX. nih.govresearchgate.net Both enzymes catalyze the same reaction—the formation of thymidylate—but they are structurally unrelated and use different catalytic mechanisms. ThyA, the canonical enzyme found in humans and many bacteria, uses 5,10-methylenetetrahydrofolate as both a carbon and a reductant source. nih.gov In contrast, ThyX, found in many bacteria, archaea, and some eukaryotes, is a flavin-dependent enzyme. nih.govresearchgate.net The mutually exclusive distribution of ThyA and ThyX across a vast range of organisms is a classic example of how evolution has arrived at the same biochemical solution through independent pathways. nih.gov Another instance of convergence has been proposed for folate receptors in higher eukaryotes, which may have evolved from folate-synthesizing genes in lower eukaryotes. nih.gov

Table 2: Examples of Divergence and Convergence in Folate Metabolism

Evolutionary ProcessExampleDescription
DivergenceDHFR in E. coli vs. HumansDespite structural similarity, the enzymes have highly divergent sequences and different kinetic and dynamic properties. nih.gov
DivergenceFolate AcquisitionMammals are folate auxotrophs (dietary intake required), while many microbes synthesize folate de novo. nih.govwikipedia.org
ConvergenceThymidylate Synthases (ThyA vs. ThyX)Two structurally unrelated enzymes that evolved independently to catalyze the same essential reaction. nih.govresearchgate.net
ConvergenceFolate ReceptorsIt is hypothesized that folate receptors in higher eukaryotes may have convergently evolved from folate synthesis genes of lower eukaryotes. nih.gov

Adaptations in Tetrahydrofolate Metabolism in Diverse Biological Systems

The core pathways of THF metabolism have been modified and adapted to suit the unique physiological and environmental challenges faced by different organisms.

In many archaea, particularly methanogens, a functionally analogous but structurally distinct C1 carrier, tetrahydromethanopterin (H4MPT), is used instead of or in addition to THF. nih.gov While H4MPT resembles THF at the sites of C1 attachment, the biosynthetic pathways for the two carriers are largely distinct, suggesting separate evolutionary origins. nih.gov The thermodynamics of the C1 reactions on H4MPT are also different, allowing for more efficient energy metabolism in these organisms. nih.gov

Extremophilic organisms, such as hyperthermophilic bacteria, have also evolved adaptations in their folate metabolism. Some extremely thermophilic archaea, like Thermococcus celer and Pyrococcus furiosus, contain modified folates with methylated pterin (B48896) rings, which may enhance their stability at high temperatures. nih.gov In contrast, other thermophiles, such as Thermotoga maritima, contain unmodified folates but at significantly higher intracellular concentrations than those found in mesophilic bacteria. nih.gov

In plants, folate metabolism is intricately linked to other key processes like photosynthesis and redox homeostasis. nih.govnih.gov Studies in pea seedlings have shown that the expression of enzymes for de novo THF biosynthesis is upregulated during the transition from heterotrophic to photoautotrophic growth, suggesting a crucial role for folate synthesis in leaf development. nih.gov Furthermore, folate metabolism contributes to maintaining the cellular redox balance by producing NADPH through the activity of methylenetetrahydrofolate dehydrogenase, which helps plants cope with oxidative stress. nih.gov Comparative transcriptome analysis in maize has revealed that variations in folate accumulation are linked to the expression of genes not only in the core folate pathway but also in interconnected pathways like pyruvate (B1213749) and glycine/serine metabolism. nih.gov

Table 3: Metabolic Adaptations of Tetrahydrofolate Metabolism

Organism/SystemAdaptationFunctional Significance
Methanogenic ArchaeaUse of Tetrahydromethanopterin (H4MPT) as a C1 carrier. nih.govDistinct thermodynamics allows for more favorable energy metabolism compared to THF-based pathways. nih.gov
Extremophilic BacteriaModified (methylated) folates or higher intracellular folate concentrations. nih.govEnhanced stability and function of folate coenzymes at extreme temperatures. nih.gov
PlantsLinkage to photosynthesis and redox balance. nih.govnih.govSupports growth during the transition to photoautotrophy and helps mitigate oxidative stress by producing NADPH. nih.govnih.gov
Malaria Parasite (Plasmodium)De novo folate synthesis pathway absent in the human host. nih.govProvides a specific target for antifolate drugs to combat malaria infection. nih.gov

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing and purifying tetrahydrofolic acid (trihydrochloride) in laboratory settings?

  • Methodological guidance : Synthesis typically involves the reduction of folic acid under controlled anaerobic conditions to prevent oxidation. Purification requires ion-exchange chromatography or reverse-phase HPLC to isolate the trihydrochloride salt. Stability during synthesis must be monitored via UV-Vis spectroscopy (λ_max ~290 nm) to confirm the integrity of the reduced folate structure .
  • Key experimental parameters : Use degassed buffers (pH 3–4) to stabilize the compound and avoid light exposure. Validate purity using mass spectrometry (e.g., ESI-MS) to confirm molecular weight (C19H23N7O6·3HCl, ~512.8 g/mol) .

Q. How do storage conditions affect the stability of tetrahydrofolic acid (trihydrochloride) in aqueous solutions?

  • Stability protocols : Store lyophilized forms at –80°C under inert gas (e.g., argon). In solution, degradation occurs rapidly at neutral pH due to oxidation; use acidic buffers (pH ≤ 4) with antioxidants (e.g., ascorbate or 2-mercaptoethanol) to extend shelf life .
  • Analytical validation : Track degradation via HPLC with electrochemical detection, quantifying dihydrofolate and 10-formyltetrahydrofolate as primary byproducts .

Q. What are the best practices for quantifying tetrahydrofolic acid (trihydrochloride) in biological matrices?

  • Quantitative methods : Employ LC-MS/MS with isotope-labeled internal standards (e.g., ¹³C5-THF) to mitigate matrix effects. For non-MS setups, microbiological assays using Lactobacillus casei provide functional activity measurements but lack stereochemical specificity .

Q. What role does tetrahydrofolic acid play in one-carbon metabolism, and how can this pathway be experimentally modulated?

  • Pathway modulation : Use knockout cell lines (e.g., MTHFR-deficient models) or inhibitors (e.g., methotrexate) to disrupt folate cycling. Quantify metabolites (e.g., 5-methyl-THF, 10-formyl-THF) via stable isotope tracing .

Advanced Research Questions

Q. How does stereochemical configuration (6R vs. 6S) influence the biological activity of tetrahydrofolic acid derivatives?

  • Experimental design : Compare (6R,S)- and (6S)-isomers in enzyme assays (e.g., thymidylate synthase). Studies show the 6S-form is the biologically active enantiomer in human systems, with 6R-isomers exhibiting reduced binding affinity to folate transporters .
  • Data interpretation : Use chiral chromatography or X-ray crystallography to resolve stereochemical contributions to enzyme kinetics .

Q. How can contradictory data on tetrahydrofolic acid’s redox sensitivity be reconciled across studies?

  • Contradiction analysis : Discrepancies often arise from variations in buffer composition (e.g., chelating agents affecting metal-catalyzed oxidation) or assay temperature. Meta-analysis of published protocols suggests standardizing redox potential (Eh) measurements during experiments .

Q. What are the limitations of in vitro models for studying tetrahydrofolic acid’s interaction with mitochondrial enzymes?

  • Critical evaluation : In vitro systems lack compartmentalization (e.g., mitochondrial vs. cytosolic folate pools). Use organelle-specific probes (e.g., MitoTracker with folate conjugates) or mitochondrial isolation protocols to improve physiological relevance .

Q. How can researchers validate the specificity of antibodies used in tetrahydrofolic acid immunoassays?

  • Validation workflow : Perform cross-reactivity screens against structurally similar folates (e.g., dihydrofolate, 5-formyl-THF). Combine Western blotting with knockout controls (e.g., CRISPR-edited cells) to confirm antibody specificity .

Data Presentation and Analysis Guidelines

  • Statistical rigor : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) when comparing multiple experimental groups. Report effect sizes and confidence intervals to contextualize biological significance .
  • Visualization standards : Use heatmaps for metabolomic datasets or Michaelis-Menten plots for enzyme kinetics. Ensure all axes are labeled with SI units and error bars represent SEM 17 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.